N-(4-bromophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine N-(4-bromophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15071905
InChI: InChI=1S/C12H10BrN5/c1-18-12-10(6-16-18)11(14-7-15-12)17-9-4-2-8(13)3-5-9/h2-7H,1H3,(H,14,15,17)
SMILES:
Molecular Formula: C12H10BrN5
Molecular Weight: 304.15 g/mol

N-(4-bromophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS No.:

Cat. No.: VC15071905

Molecular Formula: C12H10BrN5

Molecular Weight: 304.15 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine -

Specification

Molecular Formula C12H10BrN5
Molecular Weight 304.15 g/mol
IUPAC Name N-(4-bromophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C12H10BrN5/c1-18-12-10(6-16-18)11(14-7-15-12)17-9-4-2-8(13)3-5-9/h2-7H,1H3,(H,14,15,17)
Standard InChI Key LHHPCOVKDKPJNY-UHFFFAOYSA-N
Canonical SMILES CN1C2=NC=NC(=C2C=N1)NC3=CC=C(C=C3)Br

Introduction

Chemical Structure and Molecular Characteristics

The molecular structure of N-(4-bromophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine consists of a pyrazolo[3,4-d]pyrimidine scaffold, a bicyclic system comprising a pyrazole ring fused to a pyrimidine ring. Key substituents include:

  • Methyl group at the 1-position of the pyrazole ring.

  • 4-Bromophenyl group attached to the exocyclic amine at the 4-position of the pyrimidine ring.

The molecular formula is C₁₂H₁₀BrN₅, with a molecular weight of 304.15 g/mol. The bromine atom contributes significant molecular mass (26.3%) and influences electronic properties, enhancing potential halogen bonding interactions in biological systems .

Table 1: Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₂H₁₀BrN₅
Molecular Weight304.15 g/mol
XLogP3~2.8 (estimated)
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors5 (N atoms in pyrazole and pyrimidine rings)
Rotatable Bonds2 (C-N bonds to phenyl group)
Topological Polar Surface Area75.8 Ų

The compound’s planar structure and aromatic systems suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited aqueous solubility. Stability studies for analogous pyrazolo[3,4-d]pyrimidines recommend storage at 2–8°C under inert atmospheres to prevent decomposition .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-(4-bromophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine follows a cyclocondensation strategy, as reported for related pyrazolo[3,4-d]pyrimidin-4-amine derivatives . A typical procedure involves:

  • Starting Materials:

    • 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile.

    • 4-Bromobenzonitrile.

  • Reaction Conditions:

    • Base: Potassium tert-butoxide (t-BuOK).

    • Solvent: tert-Butanol (t-BuOH).

    • Temperature: Reflux (~82°C).

    • Duration: 4–7 hours.

The mechanism proceeds via nucleophilic attack of the pyrazole amine on the nitrile carbon, followed by cyclization and aromatization.

Table 2: Optimized Synthesis Parameters

ParameterValue
Molar Ratio (Pyrazole:Nitrile)1:1.2
Catalystt-BuOK (20 mol%)
Yield72–87% (estimated from analogs)
PurificationRecrystallization (ethanol/water)

Industrial Scaling Challenges

Industrial production faces hurdles such as:

  • Regioselectivity: Ensuring exclusive formation of the 4-amine isomer.

  • Bromine Stability: Preventing debromination under high-temperature conditions.

  • Cost Efficiency: Sourcing 4-bromobenzonitrile, which is more expensive than chlorinated analogs.

Biological Activities and Mechanisms

While direct pharmacological data for this compound are scarce, its structural analogs exhibit notable bioactivities:

Enzyme Inhibition

Pyrazolo[3,4-d]pyrimidines are recognized as adenosine deaminase inhibitors, potentially modulating purine metabolism . The 4-bromophenyl group may enhance binding affinity through hydrophobic interactions with enzyme pockets.

Anticancer Prospects

Pyrazolo[3,4-d]pyrimidines inhibit kinases involved in cancer proliferation, such as cyclin-dependent kinases (CDKs) and B-Raf . Molecular docking studies suggest the 4-bromophenyl moiety could interact with ATP-binding sites in kinase domains.

Table 3: Hypothesized Biological Activities

ActivityTarget/MechanismEvidence Source
Kinase InhibitionCompetitive ATP-binding site blockageAnalog studies
AntimicrobialCell wall synthesis disruptionStructural analogs
Anti-inflammatoryCOX-2 enzyme suppressionClass activity trends

Applications in Scientific Research

Medicinal Chemistry

This compound serves as a lead structure for developing:

  • Kinase Inhibitors: Optimizing substituents for selective CDK or JAK2 inhibition.

  • Antiparasitic Agents: Targeting Plasmodium falciparum kinases in malaria research .

Chemical Biology

Used as a fluorescent probe precursor due to its aromatic system, enabling protein-binding studies via fluorescence quenching assays.

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